beta-Hydroxythiofentanyl
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Overview
Description
Beta-Hydroxythiofentanyl: is an opioid analgesic that is an analog of fentanyl. This compound has effects and side effects similar to fentanyl, including itching, nausea, and potentially serious respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxythiofentanyl involves the reaction of 2-thiophen-2-yl-ethanol with 4-piperidone to form the intermediate compound. This intermediate is then reacted with phenylpropanoyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general approach involves standard organic synthesis techniques under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxythiofentanyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Beta-Hydroxythiofentanyl has been studied for its analgesic properties and its potential use in pain management. It is also used in research to understand the structure-activity relationship of fentanyl analogs and their interactions with opioid receptors .
Mechanism of Action
Beta-Hydroxythiofentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity and the modulation of ion channels .
Comparison with Similar Compounds
Fentanyl: Beta-Hydroxythiofentanyl is an analog of fentanyl and shares similar pharmacological properties.
Sufentanil: Another potent opioid analgesic with a similar structure.
Thiafentanil: A fentanyl analog with a thiophene ring
Uniqueness: this compound is unique due to the presence of a hydroxyl group and a thiophene ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Properties
CAS No. |
1474-34-6 |
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Molecular Formula |
C20H26N2O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19/h3-9,14,17-18,23H,2,10-13,15H2,1H3 |
InChI Key |
GLAAETOTOUGGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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